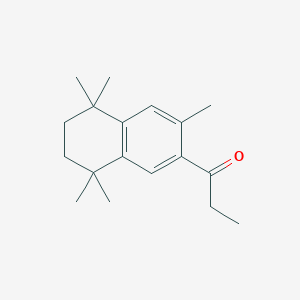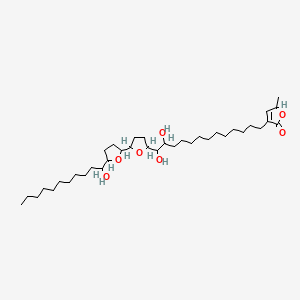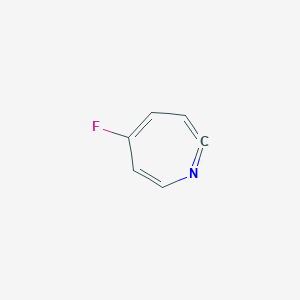
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate is an organic compound with a complex structure that includes a dinitrophenoxy group attached to a propenoate ester
Méthodes De Préparation
The synthesis of Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate typically involves the esterification of 2,4-dinitrophenol with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product .
Analyse Des Réactions Chimiques
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of nitro groups, leading to different chemical reactivity and applications.
Methyl 3-(3-methylphenyl)prop-2-enoate: The presence of a methyl group instead of nitro groups results in different physical and chemical properties.
Methyl 3-(2-nitrophenyl)prop-2-enoate:
Propriétés
Numéro CAS |
105614-73-1 |
|---|---|
Formule moléculaire |
C10H8N2O7 |
Poids moléculaire |
268.18 g/mol |
Nom IUPAC |
methyl 3-(2,4-dinitrophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8N2O7/c1-18-10(13)4-5-19-9-3-2-7(11(14)15)6-8(9)12(16)17/h2-6H,1H3 |
Clé InChI |
HZDJVVDBDZJSRG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
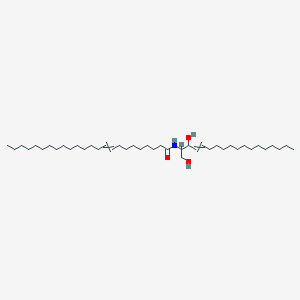
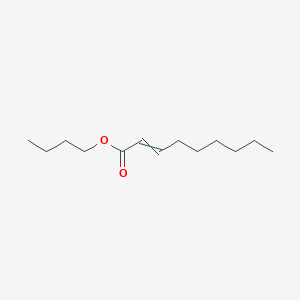
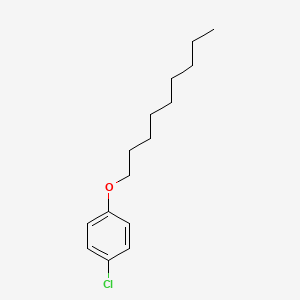
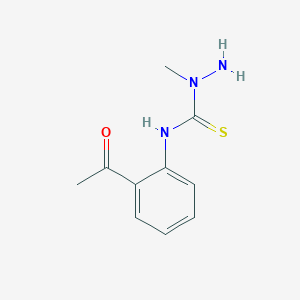
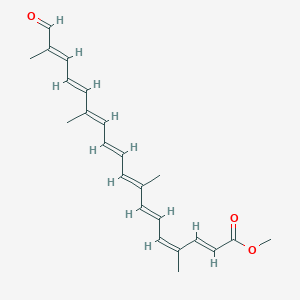
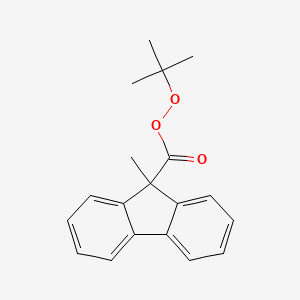
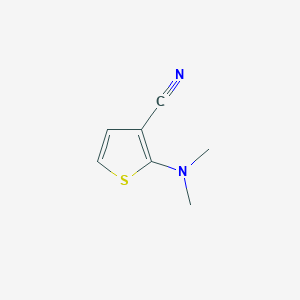

![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
